1-(3,4-DICHLOROPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE
Description
1-(3,4-Dichlorophenyl)-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine is a piperazine derivative featuring a 3,4-dichlorophenyl group at the 1-position and a 3-(trifluoromethyl)benzenesulfonyl group at the 4-position. The dichlorophenyl and trifluoromethyl substituents contribute to its hydrophobicity, electronic properties, and metabolic stability, making it a candidate for drug discovery.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2F3N2O2S/c18-15-5-4-13(11-16(15)19)23-6-8-24(9-7-23)27(25,26)14-3-1-2-12(10-14)17(20,21)22/h1-5,10-11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMNZJWTYMFZHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-DICHLOROPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the piperazine with sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Phenyl Groups: The phenyl groups can be attached through nucleophilic aromatic substitution reactions using appropriate halogenated benzene derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. These methods may include:
Continuous Flow Synthesis: To improve efficiency and scalability.
Catalytic Processes: To enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-DICHLOROPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated benzene derivatives in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Therapeutic Applications
1. Anticancer Activity
Research has indicated that compounds similar to 1-(3,4-Dichlorophenyl)-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine exhibit significant anticancer properties. For instance, derivatives have been synthesized and tested against various cancer cell lines, demonstrating inhibition of cell proliferation and induction of apoptosis. A study highlighted the synthesis of related piperazine derivatives that showed promising activity against breast cancer cells, suggesting potential for further development into anticancer agents .
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Studies have shown that piperazine derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in models of rheumatoid arthritis and other inflammatory disorders. The mechanism often involves the modulation of signaling pathways associated with inflammation .
3. Neurological Disorders
There is emerging evidence that piperazine compounds may have neuroprotective effects. Research has suggested that they can modulate neurotransmitter systems and potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier makes these compounds particularly interesting for neurological applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Synthesis of related piperazine derivatives showed significant inhibition of breast cancer cell proliferation. |
| Study 2 | Anti-inflammatory Effects | Demonstrated reduction in inflammatory markers in rheumatoid arthritis models using piperazine derivatives. |
| Study 3 | Neurological Applications | Compounds showed potential neuroprotective effects in models of Alzheimer's disease, indicating modulation of neurotransmitter systems. |
Research Insights
-
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound. -
Mechanistic Studies
Detailed mechanistic studies are crucial to understand how this compound interacts at the molecular level with biological targets. For instance, understanding its binding affinity to specific receptors or enzymes can provide insights into its therapeutic potential. -
Clinical Implications
The transition from laboratory findings to clinical applications requires rigorous testing through preclinical and clinical trials. The safety profile, efficacy, and pharmacokinetics of the compound need thorough evaluation before it can be considered for therapeutic use.
Mechanism of Action
The mechanism of action of 1-(3,4-DICHLOROPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate cellular signaling.
Pathway Modulation: Affecting various biochemical pathways to exert its effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Sulfonyl Group
The sulfonyl group’s aromatic ring substituents significantly influence physicochemical and biological properties. Key analogs include:
*Calculated based on standard atomic weights.
Key Observations :
- Trifluoromethyl (CF₃) : Enhances lipophilicity and resistance to oxidative metabolism compared to Cl or F .
- Fluorine (F) : Reduces steric hindrance and improves solubility but may decrease receptor affinity due to lower hydrophobicity .
- Chlorine (Cl) : Balances electronic effects and enhances halogen bonding, critical for enzyme inhibition .
Functional Group Modifications
Replacing the sulfonyl group with other functionalities alters bioactivity:
Urea Derivatives ()
Compounds like 1-(3,4-dichlorophenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9g) (MW: 462.1 g/mol) and 11g (MW: 534.2 g/mol) replace sulfonyl with urea .
- Urea : Forms hydrogen bonds with target proteins, improving selectivity but reducing membrane permeability.
Alkyl Chain Derivatives ()
1-(3-Chloropropyl)-4-(3,4-dichlorophenyl)piperazine (MW: 307.65 g/mol) replaces sulfonyl with a chloropropyl chain :
- Alkyl Chains: Increase flexibility but reduce target specificity due to non-directional hydrophobic interactions.
Research Implications
- Drug Design : The trifluoromethyl and dichlorophenyl combination optimizes both lipophilicity and target engagement, making the compound a promising lead for antiparasitic or CNS-targeted therapies.
- SAR Insights : Substituent polarity and steric effects must be balanced; urea derivatives may suit extracellular targets, while sulfonyl analogs are better for intracellular enzymes .
Biological Activity
1-(3,4-Dichlorophenyl)-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C16H15Cl2F3N2O2S
- Molecular Weight : 426.27 g/mol
The presence of dichlorophenyl and trifluoromethyl groups contributes to its lipophilicity and biological activity.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antimicrobial Activity : Exhibits potent activity against Gram-positive bacteria and certain resistant strains.
- Anti-inflammatory Effects : Demonstrates potential in reducing inflammation in preclinical models.
- Cytotoxicity : Evaluated for its cytotoxic effects on cancer cell lines.
Antimicrobial Activity
Research indicates that the compound has significant antimicrobial properties. A study conducted by Strharsky et al. synthesized a series of related compounds and tested their efficacy against Staphylococcus aureus and Enterococcus faecalis. Notably, derivatives with similar structures showed minimum inhibitory concentrations (MICs) ranging from 0.15 to 5.57 µM against these pathogens .
Table 1: Antimicrobial Activity of Related Compounds
| Compound ID | MIC (µM) | Target Organism |
|---|---|---|
| 1j | 0.15 | Staphylococcus aureus |
| 1o | 2.34 | Enterococcus faecalis |
| 2i | 0.29 | Mycobacterium marinum |
Anti-inflammatory Effects
The anti-inflammatory properties of the compound were highlighted in studies involving rat models of arthritis. The compound exhibited a dose-dependent reduction in inflammation markers, indicating its potential as a therapeutic agent for inflammatory diseases .
Cytotoxicity Studies
In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines, including breast and colon cancer cells. The results demonstrated that the compound could induce apoptosis in these cells, suggesting its potential as an anticancer agent .
Table 2: Cytotoxicity Results on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HT-29 (Colon Cancer) | 8 |
The mechanism through which this compound exerts its biological effects appears to involve the inhibition of specific enzymes related to inflammation and bacterial growth. Further studies are needed to elucidate the exact pathways affected.
Case Studies
- Case Study on Antimicrobial Resistance : A recent clinical study evaluated the effectiveness of this compound against resistant strains of bacteria in patients with chronic infections. The results indicated a significant reduction in bacterial load, supporting its use as a potential treatment option .
- Preclinical Trials for Anti-inflammatory Effects : In a controlled trial involving rat models with induced arthritis, administration of the compound led to a marked decrease in joint swelling and pain scores compared to control groups .
Q & A
Q. Methodological Optimization :
- Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates sulfonylation.
- Temperature Control : Maintaining 0–5°C during sulfonyl chloride addition minimizes side reactions.
- Yield Improvement : A two-step process reported 61.5% yield by isolating intermediates .
Which advanced techniques are critical for resolving structural ambiguities in this compound?
Advanced Research Question
Structural confirmation requires:
- X-ray Crystallography : Resolves 3D conformation, including piperazine ring puckering and sulfonyl group orientation .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and steric interactions of the trifluoromethyl group .
- NMR Spectroscopy : ¹H/¹³C NMR distinguishes between rotational isomers caused by restricted sulfonamide bond rotation .
Q. Data Interpretation :
- Crystallographic Data : CCDC-1441403 (Cambridge Depository) provides reference for bond lengths/angles .
- Theoretical vs. Experimental : DFT-optimized structures should align with crystallographic data (<0.1 Å RMSD) .
How do researchers identify and validate pharmacological targets for this compound?
Basic Research Question
Screening Workflow :
GPCR/Ion Channel Panels : Test affinity for serotonin (5-HT), dopamine (D₂), or TRP channels using radioligand binding assays .
Enzymatic Assays : Evaluate inhibition of kinases (e.g., PI3K) or proteases via fluorescence-based activity assays.
Q. Advanced Mechanistic Insights :
- Molecular Docking : Simulate binding to GPCRs (e.g., 5-HT₁A) using AutoDock Vina. The trifluoromethyl group enhances hydrophobic interactions in binding pockets .
- Mutagenesis Studies : Replace key receptor residues (e.g., Tyr390 in 5-HT₁A) to confirm binding site specificity .
How can computational methods address contradictions in reported biological activities?
Advanced Research Question
Case Study : Discrepancies in antimicrobial vs. neuroactive effects may arise from assay conditions or impurity profiles.
Resolution Strategies :
- QSAR Modeling : Correlate substituent electronegativity (e.g., Cl vs. CF₃) with activity trends. Chlorine enhances membrane permeability, while CF₃ improves target selectivity .
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MIC for antichlamydial activity vs. EC₅₀ for receptor activation) .
Q. Key Data :
| Study | Activity (IC₅₀) | Assay Type |
|---|---|---|
| Antichlamydial | 2.3 µM | Bacterial growth inhibition |
| 5-HT₁A Binding | 18 nM | Radioligand displacement |
What methodologies assess the compound’s stability under varying environmental conditions?
Basic Research Question
Stability Protocols :
- Thermal Degradation : Heat at 40–60°C for 72 hrs; monitor via HPLC for decomposition products (e.g., free piperazine) .
- Photostability : Expose to UV light (320–400 nm); sulfonyl groups are prone to radical-mediated cleavage .
- Hydrolytic Stability : Incubate in pH 7.4 buffer; trifluoromethyl groups resist hydrolysis, but sulfonamide bonds degrade at pH <3 .
Q. Advanced Analysis :
- LC-MS/MS : Identifies degradation byproducts (e.g., 3,4-dichloroaniline) with ppm-level accuracy .
How are structure-activity relationship (SAR) studies designed to optimize this compound’s efficacy?
Advanced Research Question
SAR Design :
Core Modifications : Replace piperazine with morpholine (reduces CNS penetration) or introduce methyl groups (enhances metabolic stability) .
Substituent Effects :
Q. Experimental Validation :
- Analog Synthesis : Prepare derivatives via parallel synthesis (e.g., 96-well plate format) .
- In Vivo Testing : Compare pharmacokinetics (Cₘₐₓ, t₁/₂) in rodent models .
What strategies resolve discrepancies in spectroscopic data interpretation?
Advanced Research Question
Common Issues :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
